![molecular formula C11H9F3N2S B1386985 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine CAS No. 206555-46-6](/img/structure/B1386985.png)
5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine
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Overview
Description
5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine, also known as MTT, is a synthetic compound with a variety of applications in scientific research. It has been used in a wide range of biochemical and physiological studies, and is particularly useful for its ability to detect metabolic activity in cells. MTT is widely used in cell culture studies, as it is a reliable and accurate indicator of cell viability.
Scientific Research Applications
Pharmaceutical Testing
This compound is utilized in pharmaceutical testing as a high-quality reference standard . Its precise chemical structure allows for accurate calibration and validation of analytical methods in drug discovery and quality control processes.
Medicinal Chemistry
In medicinal chemistry, 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine is explored for its potential therapeutic properties. Its incorporation into new chemical entities can lead to the development of novel drugs with improved efficacy and safety profiles.
Anti-Inflammatory Applications
Research has indicated that derivatives of this compound show significant anti-inflammatory activities . This makes it a valuable starting point for the synthesis of new anti-inflammatory agents.
Analgesic Properties
Some studies have found that certain analogs of this compound exhibit notable analgesic effects . This suggests its potential use in the creation of pain-relief medications.
Organic Synthesis
The compound serves as a versatile material in organic synthesis. Its structural features are advantageous in constructing complex molecules, which is essential in the synthesis of various organic compounds.
Neuroinflammation Regulation
It has been suggested that this compound plays a role in the regulation of central inflammation and may be used to control brain inflammation processes . This application is particularly relevant in the context of neurodegenerative diseases.
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives have been reported to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
5-methyl-4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2S/c1-6-9(16-10(15)17-6)7-2-4-8(5-3-7)11(12,13)14/h2-5H,1H3,(H2,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUDKFQSYTBBEGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.